(4Z)-10-bromo-4-[(4-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
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Overview
Description
7-bromo-2-(4-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(4-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(4-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-bromo-2-(4-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-bromo-2-(4-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease processes. Molecular docking and dynamics studies have been conducted to understand the binding patterns and stability of the protein-ligand complex .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer activities.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their selective inhibition of Mycobacterium tuberculosis.
Uniqueness
7-bromo-2-(4-fluorobenzylidene)[1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms, along with the thiazole and imidazo rings, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H7BrFN3OS |
---|---|
Molecular Weight |
376.2g/mol |
IUPAC Name |
(4Z)-10-bromo-4-[(4-fluorophenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C15H7BrFN3OS/c16-9-6-11-13(18-7-9)20-14(21)12(22-15(20)19-11)5-8-1-3-10(17)4-2-8/h1-7H/b12-5- |
InChI Key |
PNGQACYVXTZFQB-XGICHPGQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2)F |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2)F |
Origin of Product |
United States |
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